molecular formula C17H13BrN2O2 B3038471 4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 866018-27-1

4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No. B3038471
CAS RN: 866018-27-1
M. Wt: 357.2 g/mol
InChI Key: USJXMCSUZLYPBD-UHFFFAOYSA-N
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Description

4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone, also known as 4-BMPP, is a synthetic molecule with a wide range of applications in scientific research. It is a member of the pyridazinone family, which is a group of compounds that are known for their ability to interact with a variety of biological systems. 4-BMPP has been studied extensively in recent years due to its interesting biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Pharmacological Potential

4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone, while not directly mentioned, is related to a broader class of pyridazinone compounds known for their versatile pharmacological properties. A significant aspect of research on such compounds focuses on their synthesis and potential as pharmacological agents. Pyridazinones, including compounds structurally related to 4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone, are documented for their anti-inflammatory, analgesic, antipyretic, and COX-2 inhibitory effects, highlighting their potential in treating conditions like arthritis and pain management. Notably, these compounds' selectivity towards COX-2 over COX-1 indicates their promise in developing safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs (Asif, 2016).

Molecular Interactions and Biological Activity

The research also delves into the molecular basis of the biological activities exhibited by pyridazinone derivatives. Their interactions with biological targets underscore the potential for developing new therapeutic agents. The broader category of azolo[d]pyridazinones, to which 4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone is chemically related, showcases a range of biological activities. These include antidiabetic, antiasthmatic, anticancer, and antimicrobial effects, attributed to their interactions with enzymes like PDE, COX, and DPP-4. This diversity in biological activity emphasizes the scaffold's versatility in drug discovery and development (Tan & Sari, 2020).

Environmental and Analytical Chemistry

In addition to pharmacological interests, compounds structurally related to 4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone find relevance in environmental and analytical chemistry. Research in this area focuses on the degradation pathways, environmental fate, and detection methods for various organic compounds, including pharmaceuticals and personal care products. This research is crucial for understanding how such compounds, through their production and usage, interact with and impact the environment. Studies on advanced oxidation processes for the degradation of organic pollutants highlight the importance of identifying and understanding the behavior of these compounds in water treatment and environmental remediation efforts (Qutob et al., 2022).

properties

IUPAC Name

4-bromo-5-(4-methylphenoxy)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-12-7-9-14(10-8-12)22-15-11-19-20(17(21)16(15)18)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJXMCSUZLYPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205281
Record name 4-Bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone

CAS RN

866018-27-1
Record name 4-Bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866018-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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